molecular formula C19H17F2N3O3S B2798128 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226444-88-7

2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2798128
CAS No.: 1226444-88-7
M. Wt: 405.42
InChI Key: PPQHNLAGFYHDQN-UHFFFAOYSA-N
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Description

2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17F2N3O3S and its molecular weight is 405.42. The purity is usually 95%.
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Scientific Research Applications

Thiophene Analogues of Carcinogens

A study by Ashby et al. (1978) explored the carcinogenic potential of thiophene analogues, including compounds structurally related to acetamide derivatives. This research could provide insight into the toxicity and potential carcinogenicity of similar compounds, offering a foundation for understanding the safety profile of novel chemical entities like the one Ashby, J., Styles, J., Anderson, D., & Paton, D. (1978). British Journal of Cancer.

Acetaminophen Degradation and By-products

Qutob et al. (2022) reviewed the advanced oxidation processes (AOPs) for degrading acetaminophen, highlighting by-products and biotoxicity. This research into the environmental and health impacts of pharmaceutical degradation could inform studies on the stability and safety of new compounds Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M. (2022). RSC Advances.

Pharmacophore Design of p38α MAP Kinase Inhibitors

The design and activity studies of inhibitors based on imidazole scaffolds, as reviewed by Scior et al. (2011), offer insights into the therapeutic applications of imidazole derivatives in inflammation and other diseases. This could suggest areas where the specific compound may have potential applications Scior, T., Domeyer, D., Cuanalo-Contreras, K., & Laufer, S. (2011). Current Medicinal Chemistry.

Biological Effects of Acetamide Derivatives

Kennedy (2001) provided an update on the toxicology of acetamide and its derivatives, which may be relevant to understanding the biological activity and safety profile of related compounds Kennedy, G. (2001). Critical Reviews in Toxicology.

Properties

IUPAC Name

2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3S/c1-26-14-6-2-12(3-7-14)16-10-23-19(28-11-17(22)25)24(16)13-4-8-15(9-5-13)27-18(20)21/h2-10,18H,11H2,1H3,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQHNLAGFYHDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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